Elatoside K

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

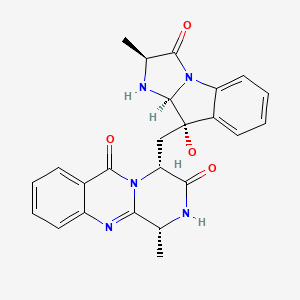

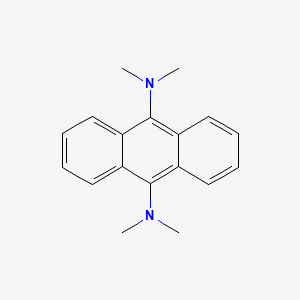

Elatoside K, also known as tarasaponin V, belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Elatoside K exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, elatoside K is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, elatoside K can be found in green vegetables. This makes elatoside K a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Hypoglycemic Properties

Elatoside K, along with other saponins such as elatosides G, H, I, and J, has been isolated from "Taranome," the young shoot of Aralia elata SEEM. These compounds, particularly elatosides G, H, and I, have demonstrated potent hypoglycemic activity in oral glucose tolerance tests conducted on rats (Yoshikawa et al., 1995).

Cardioprotective Effects

Elatoside C, a related compound, has shown significant cardioprotective effects against ischemia/reperfusion injury in rat hearts. This protection was achieved through modulation of oxidative stress and intracellular Ca²⁺ homeostasis (Wang et al., 2015).

Anti-Inflammatory Properties

Elatoside F, another saponin from Aralia elata, demonstrated in vitro anti-inflammatory effects by inhibiting lipopolysaccharide-induced nitric oxide production and nuclear factor κB activation (Lee et al., 2009).

Hypoglycemic Activity and Structure-Activity Relationships

Further studies on oleanolic acid oligoglycosides, including elatoside E, from Aralia elata, have shown significant hypoglycemic activity and provided insights into structure-activity relationships of these compounds (Yoshikawa et al., 1996).

Protection Against Hypoxia/Reoxygenation-Induced Apoptosis

Elatoside C also protected H9c2 cardiomyocytes from hypoxia/reoxygenation-induced injury by reducing endoplasmic reticulum stress and depending partially on STAT3 activation (Wang et al., 2014).

Influence on Ethanol Absorption

Elatosides A and B, from the bark of Aralia elata, have been found to be potent inhibitors of ethanol absorption in rats, indicating a potential use in managing alcohol intake (Yoshikawa et al., 1993).

Propiedades

Número CAS |

91204-06-7 |

|---|---|

Nombre del producto |

Elatoside K |

Fórmula molecular |

C53H84O23 |

Peso molecular |

1089.2 g/mol |

Nombre IUPAC |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(64)34(61)32(59)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-41(75-43-35(62)30(57)24(56)21-69-43)39(38(65)40(74-46)42(66)67)73-44-36(63)33(60)31(58)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67) |

Clave InChI |

CAVHSWOJPOOWEG-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

melting_point |

219-222°C |

Descripción física |

Solid |

Sinónimos |

elatoside K |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252452.png)

![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylcalix[4]arene](/img/structure/B1252453.png)

![6-[2-Methyl-4-[alpha,alpha-diethyl-3-methyl-4-[(E)-3-ethyl-3-hydroxy-1-pentenyl]benzyl]phenyl]pyridine-3-acetic acid](/img/structure/B1252455.png)

![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide](/img/structure/B1252456.png)

![(2S)-2-[[(2R)-2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1252464.png)